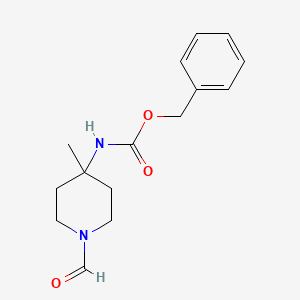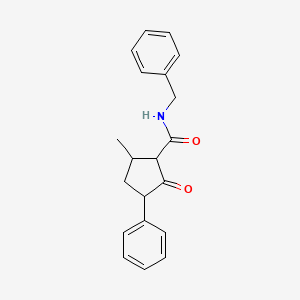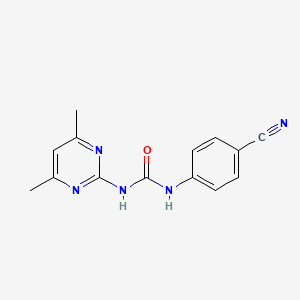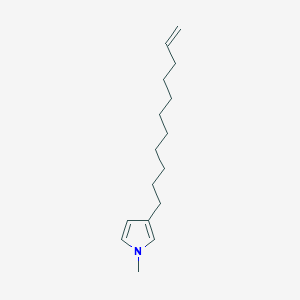![molecular formula C20H20FN3O2S B12592439 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a quinazolinyl moiety, and a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinyl Moiety: This step involves the cyclization of appropriate precursors to form the quinazolinyl ring.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinyl ring with a fluorophenyl group.
Formation of the Sulfanyl Linkage:
Attachment of the Acetamide Group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinyl ring or the fluorophenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the quinazolinyl ring and fluorophenyl group.
Substitution: Substituted derivatives of the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Signal Transduction Pathways: Influencing the pathways that transmit signals within cells, leading to changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide can be compared with other similar compounds, such as:
- 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propyl acetamide
- 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(4-nitrophenyl)acetamide
These compounds share similar structural features but differ in the substituents attached to the acetamide group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H20FN3O2S |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C20H20FN3O2S/c1-13-4-3-5-16-18(13)23-19(14-6-8-15(21)9-7-14)24-20(16)27-12-17(25)22-10-11-26-2/h3-9H,10-12H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
DRHQMIWNPAOLON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)

![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)



